molecular formula C25H22N6O4S B2366991 ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE CAS No. 1223971-69-4

ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

Cat. No.: B2366991
CAS No.: 1223971-69-4
M. Wt: 502.55
InChI Key: FSYPAYHQWHQBMJ-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pentazatricyclo structure: This involves cyclization reactions under controlled conditions.

    Introduction of the methoxyphenyl group: This step often requires the use of palladium-catalyzed coupling reactions.

    Attachment of the sulfanylacetyl group: This is achieved through nucleophilic substitution reactions.

    Final esterification: The ethyl ester is formed in the last step using standard esterification techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it useful in research focused on understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE stands out due to its unique combination of aromatic and heterocyclic structures. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O4S/c1-3-35-24(33)17-4-8-18(9-5-17)26-22(32)15-36-25-28-27-23-21-14-20(29-31(21)13-12-30(23)25)16-6-10-19(34-2)11-7-16/h4-14H,3,15H2,1-2H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYPAYHQWHQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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